molecular formula C8H15NO2 B2642958 8-Oxa-1-azaspiro[4.5]decan-3-ol CAS No. 1892474-88-2

8-Oxa-1-azaspiro[4.5]decan-3-ol

Cat. No.: B2642958
CAS No.: 1892474-88-2
M. Wt: 157.213
InChI Key: VBGNAFFFWRXMFL-UHFFFAOYSA-N
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Description

8-Oxa-1-azaspiro[4.5]decan-3-ol is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2 . This indicates that the molecule contains a spirocyclic structure, with an oxygen atom and a nitrogen atom incorporated into the ring system .


Physical and Chemical Properties Analysis

This compound is a solid compound . The compound is typically stored at room temperature .

Scientific Research Applications

Antitumor Activity

A study on novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones demonstrated moderate to potent antitumor activity against various human cancer cell lines, including lung, breast, and cervical cancers. Among these compounds, some showed significant cytotoxicity, indicating potential as cancer therapeutic agents (Yang et al., 2019).

Antiviral Activity

Research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives revealed inhibitory effects on human coronavirus and influenza virus, highlighting the potential of spiro compounds in antiviral drug development. Notably, one compound showed comparable activity to a known coronavirus inhibitor, indicating its promise as a lead for further exploration (Apaydın et al., 2019).

Pharmacological Evaluation

The synthesis and pharmacological evaluation of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists were conducted for the treatment of dementia of Alzheimer's type. These compounds showed potent muscarinic activities both in vitro and in vivo, with some displaying preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity, suggesting their utility in symptomatic treatment of dementia (Tsukamoto et al., 1995).

Antimicrobial Agents

The synthesis of new spiroheterocyclic pyrylium salts related to 1-oxa-4-thiaspiro[4.4] nonan-2-one and/or [4.5]decan-2-one demonstrated antimicrobial activities, indicating the potential use of spiro compounds as antimicrobial agents (Al-Ahmadi & El-zohry, 1995).

Angiogenesis Inhibitor

Azaspirene, a compound with a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton isolated from the fungus Neosartorya sp., exhibited angiogenesis inhibitory activity, suggesting its potential in cancer therapy by inhibiting tumor blood vessel formation (Asami et al., 2002).

Mechanism of Action

The mechanism of action of 8-Oxa-1-azaspiro[4.5]decan-3-ol is not well-documented in the literature. It’s possible that the compound could exhibit biological activity, given its structural similarity to other biologically active spirocyclic compounds .

Safety and Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety precautions include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

8-oxa-1-azaspiro[4.5]decan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-7-5-8(9-6-7)1-3-11-4-2-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGNAFFFWRXMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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